molecular formula C17H11F3O B11839116 1-(4-(Trifluoromethoxy)phenyl)naphthalene

1-(4-(Trifluoromethoxy)phenyl)naphthalene

Cat. No.: B11839116
M. Wt: 288.26 g/mol
InChI Key: BVSOMDTUGIFODK-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)phenyl)naphthalene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst and a base, often under mild conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale Suzuki–Miyaura coupling reactions. These reactions are scalable and can be optimized for high yield and purity, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethoxy)phenyl)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .

Scientific Research Applications

1-(4-(Trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)naphthalene involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

  • 4-(Trifluoromethoxy)phenylacetic acid
  • N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine
  • 4-(Trifluoromethyl)phenol

Comparison: 1-(4-(Trifluoromethoxy)phenyl)naphthalene is unique due to the presence of both a naphthalene moiety and a trifluoromethoxy group. This combination imparts distinct electronic and steric properties, making it different from other compounds that may only contain one of these features .

Properties

Molecular Formula

C17H11F3O

Molecular Weight

288.26 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]naphthalene

InChI

InChI=1S/C17H11F3O/c18-17(19,20)21-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H

InChI Key

BVSOMDTUGIFODK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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